molecular formula C18H30O B3045670 (5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one CAS No. 1117-51-7

(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one

Cat. No. B3045670
CAS RN: 1117-51-7
M. Wt: 262.4 g/mol
InChI Key: LTUMRKDLVGQMJU-ADPXBSPTSA-N
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Description

(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one, also known as β-ionone, is a natural compound that belongs to the family of terpenoids. It is widely found in various plants, fruits, and vegetables, including roses, violets, carrots, and raspberries. β-ionone has been extensively studied for its potential applications in the fields of food, fragrance, and pharmaceutical industries.

Scientific Research Applications

Cholinesterase Inhibitory Activity

(5Z,9E)-6,10,14-Trimethylpentadeca-5,9,13-trien-2-one, a derivative of farnesylacetone, exhibits moderate acetylcholinesterase and butyrylcholinesterase inhibitory activities. This was demonstrated in a study using compounds isolated from the Korean brown alga Sargassum sagamianum, which indicated potential applications in treating diseases related to cholinesterase, such as Alzheimer's disease (Ryu et al., 2003).

Role in Male Orchid Bee Fragrances

This compound is also a key component in male orchid bee fragrances. A study showed that the synthetic RR-isomer of a similar compound attracted males of six species of orchid bees, suggesting its importance in communication and mating behaviors in these species (Eltz et al., 2010).

Antioxidant Activities

In research involving the brown alga Sargassum micracanthum, derivatives of (5Z,9E)-6,10,14-Trimethylpentadeca-5,9,13-trien-2-one showed antioxidant activities. These activities were assessed using ABTS and DPPH radical scavenging activities, though the compounds were inactive at the concentration of 200 μM (Kim et al., 2022).

Chemical Synthesis and Catalysis

The compound and its derivatives have been studied in the context of chemical synthesis and catalysis. For instance, catalytic hydrogenation of a similar compound, 6,10,14-trimethylpentadeca-3,5-dien-2-one, is used in the manufacture of vitamin preparations, indicating its significance in industrial chemistry (Gontar' et al., 2004).

Biochemistry of Insects and Plants

In the study of insect and plant biochemistry, this compound has been found to occur naturally and play roles in pheromone bouquets, as seen in the butterfly Pieris brassicae. The butterfly can transform dietary phytol into this ketone via oxidative degradation, showcasing an interesting aspect of insect biochemistry and plant-insect interactions (Schulz et al., 2011).

properties

IUPAC Name

(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11+,17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUMRKDLVGQMJU-ADPXBSPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C\CCC(=O)C)/C)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one

CAS RN

1117-51-7
Record name Farnesyl acetone, (5Z,9E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FARNESYL ACETONE, (5Z,9E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/754E3HVO85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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